![molecular formula C6H11NO B1322022 2-Azabicyclo[2.2.1]heptan-6-ol CAS No. 37723-38-9](/img/structure/B1322022.png)
2-Azabicyclo[2.2.1]heptan-6-ol
Descripción general
Descripción
2-Azabicyclo[2.2.1]heptan-6-ol is a chemical compound with the molecular formula C6H11NO . It is a member of the azabicycloheptane family, which are bicyclic structures containing a nitrogen atom .
Synthesis Analysis
The synthesis of oxygenated 2-azabicyclo[2.2.1]heptanes, such as 2-Azabicyclo[2.2.1]heptan-6-ol, has been achieved via a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates . The products could be further functionalized to build up a library of bridged aza-bicyclic structures .
Molecular Structure Analysis
The molecular structure of 2-Azabicyclo[2.2.1]heptan-6-ol consists of a seven-membered ring with one nitrogen atom and one hydroxyl group . The InChI representation of the molecule is InChI=1S/C6H11NO/c8-6-4-2-1-3-5(6)7-4/h4-6,8H,1-3H2 .
Chemical Reactions Analysis
The palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes is a key reaction in the synthesis of 2-Azabicyclo[2.2.1]heptan-6-ol . This reaction allows for the efficient synthesis of oxygenated 2-azabicyclo[2.2.1]heptanes from a broad array of substrates .
Aplicaciones Científicas De Investigación
Synthesis of Oxygenated 2-Azabicyclo[2.2.1]heptanes
A palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes has been used to synthesize oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds efficiently with a broad array of substrates .
Construction of Bridged Aza-Bicyclic Structures
The products of the above reaction could be further functionalized to build up a library of bridged aza-bicyclic structures . This provides a valuable method for the synthesis of complex organic molecules .
Muscarinic Receptor Activity
Ester derivatives of 2-substituted 2-azabicyclo[2.2.1]heptan-5-ol and -6-ol have been synthesized and their muscarinic receptor activity has been studied . These compounds did not discriminate between the subtypes of muscarinic receptors .
Development of Muscarinic Antagonists
Four muscarinic antagonists which have the 2,2-diphenylpropionate side chain at either the C5 (5-endo or 5-exo) or the C6 (6-endo or 6-exo) positions did not discriminate between the subtypes of muscarinic receptors . The 2,2-diphenylpropionate 5-endo substituted compound was the most potent .
Development of Muscarinic Agonists
Six potential muscarinic agonists which have acetoxy groups in the C5 or C6 position with an N-methyl or N-benzyl substituent did not discriminate subtypes of muscarinic receptors . exo-2-Methyl-5-acetoxy-2-azabicyclo[2.2.1]heptane was the most efficacious partial agonist .
Electrochemical Characterization
The oxoammonium ionic form of 2-Azabicyclo[2.2.1]heptan-6-ol produced by electrode oxidation was reduced by ethanol in solution and oxidized by the electrode again . This shows its potential application in electrochemical reactions .
Direcciones Futuras
The future directions for research on 2-Azabicyclo[2.2.1]heptan-6-ol and related compounds could involve further exploration of their synthesis, properties, and potential applications. For instance, the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes used in their synthesis could be further optimized or expanded to include a wider range of substrates . Additionally, the potential biological activities of these compounds, such as their muscarinic agonist activity, could be further investigated .
Propiedades
IUPAC Name |
2-azabicyclo[2.2.1]heptan-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c8-6-2-4-1-5(6)7-3-4/h4-8H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUBJWMXFVGCAGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1NC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Azabicyclo[2.2.1]heptan-6-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



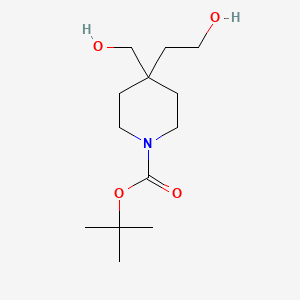
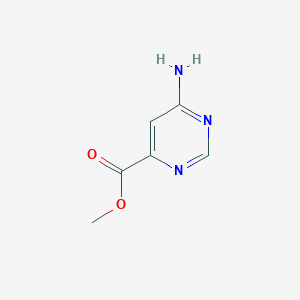

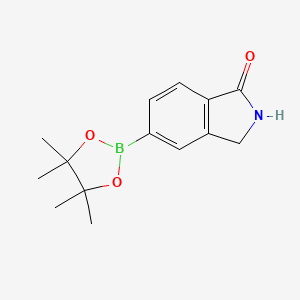
![1-(Methylsulfonyl)spiro[indoline-3,4'-piperidine] hydrochloride](/img/structure/B1321950.png)

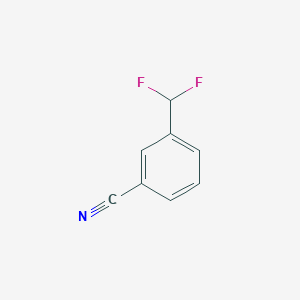
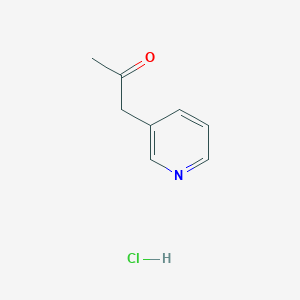
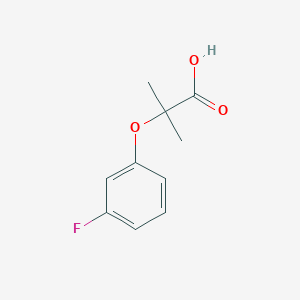
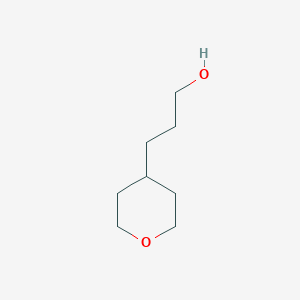
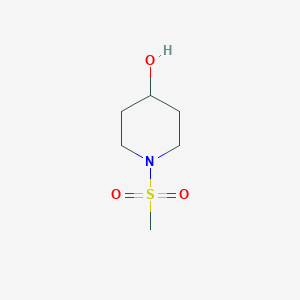
![8-Oxabicyclo[3.2.1]octan-3-ol](/img/structure/B1321966.png)

